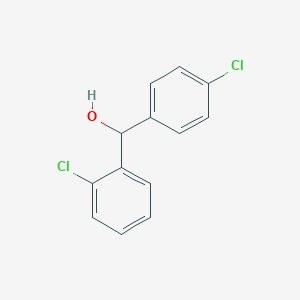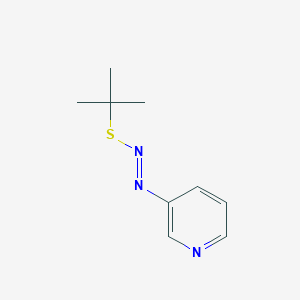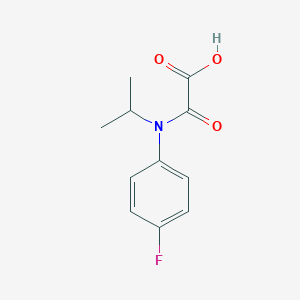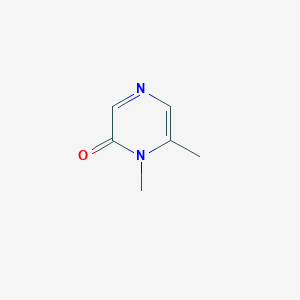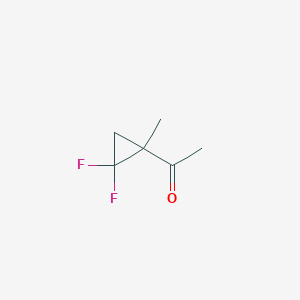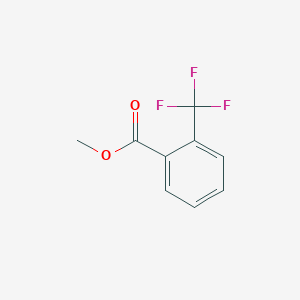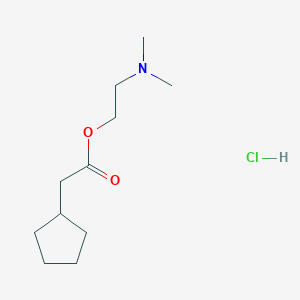
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride (CDAE) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. CDAE is a derivative of cyclopentaneacetic acid and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has also been used as a reagent in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The exact mechanism of action of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is not fully understood, but it is believed to act as a histone deacetylase inhibitor. Histone deacetylases are enzymes that play a critical role in gene expression and are involved in the development of various diseases, including cancer. By inhibiting histone deacetylases, Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride may be able to regulate gene expression and prevent the development of certain diseases.
Efectos Bioquímicos Y Fisiológicos
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has also been shown to have antiviral activity against the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride in lab experiments is its ease of synthesis and availability. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a relatively inexpensive reagent that can be easily scaled up for industrial applications. However, one of the limitations of using Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is its potential toxicity. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
Direcciones Futuras
Future research on Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride should focus on its potential applications in drug discovery and medicinal chemistry. Studies should aim to further elucidate the mechanism of action of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride and identify its molecular targets. Additionally, research should be conducted to optimize the synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride and develop new derivatives with improved biological activity and reduced toxicity.
Conclusion:
In conclusion, Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride (Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery, and has been shown to have a wide range of biological activities. Future research on Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride should focus on its potential applications in drug discovery and medicinal chemistry, and aim to further elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves the reaction of cyclopentaneacetic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form. The synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a straightforward process and can be easily scaled up for industrial applications.
Propiedades
Número CAS |
129320-11-2 |
|---|---|
Nombre del producto |
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride |
Fórmula molecular |
C11H22ClNO2 |
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)7-8-14-11(13)9-10-5-3-4-6-10;/h10H,3-9H2,1-2H3;1H |
Clave InChI |
SVJURNCZPHTJAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CC1CCCC1.Cl |
SMILES canónico |
CN(C)CCOC(=O)CC1CCCC1.Cl |
Otros números CAS |
129320-11-2 |
Sinónimos |
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



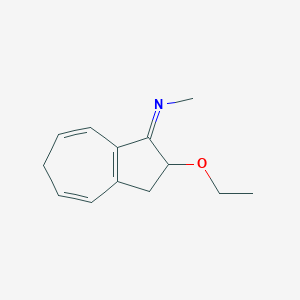
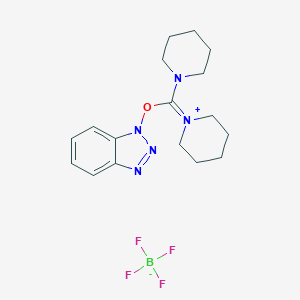
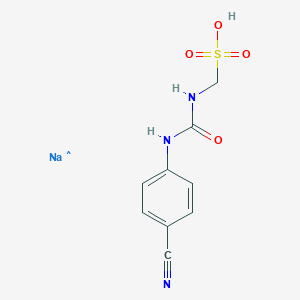

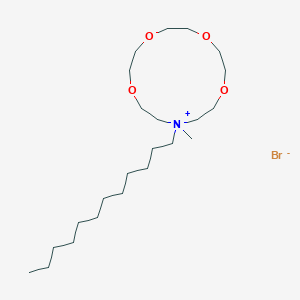
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
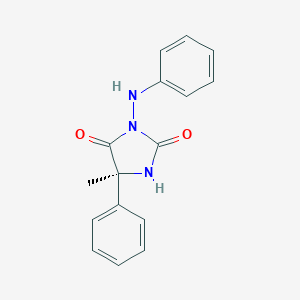
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
